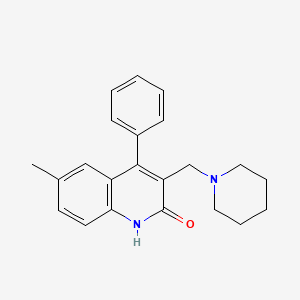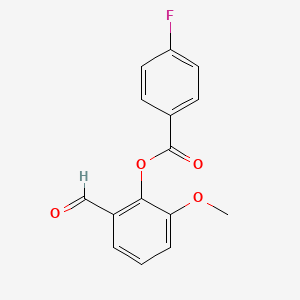![molecular formula C19H22N2O3 B5780172 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5780172.png)
3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide, also known as ML277, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of benzamide compounds and has a molecular weight of 357.43 g/mol.
作用机制
3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide acts as a selective activator of the Kir7.1 potassium channel, which is expressed in various tissues, including the pancreas, brain, and kidney. Activation of the Kir7.1 channel leads to hyperpolarization of the cell membrane, which in turn leads to a decrease in insulin secretion in pancreatic beta-cells. In cancer cells, activation of the Kir7.1 channel leads to an increase in intracellular potassium ion concentration, which triggers apoptosis and inhibits cell cycle progression. The exact mechanism of action of 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide in neurological disorders is still under investigation.
Biochemical and Physiological Effects
3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide has been shown to have significant biochemical and physiological effects in various tissues. In pancreatic beta-cells, 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide has been shown to decrease insulin secretion by activating the Kir7.1 channel. In cancer cells, 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide has been shown to induce apoptosis and inhibit cell cycle progression by increasing intracellular potassium ion concentration. In the brain, 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide has been shown to have anticonvulsant effects, suggesting its potential use in treating epilepsy. 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide has also been shown to have analgesic effects, suggesting its potential use in treating neuropathic pain.
实验室实验的优点和局限性
One of the major advantages of using 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide in lab experiments is its high selectivity for the Kir7.1 channel. This allows for precise activation of the channel without affecting other potassium channels. 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide also has a high potency, which allows for the use of lower concentrations in experiments. However, one of the limitations of using 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide is its short half-life, which requires frequent dosing in experiments.
未来方向
For 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide include exploring its potential use in combination therapy for cancer and developing more potent and selective analogs.
合成方法
The synthesis of 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide involves a multi-step process that starts with the reaction of 3-nitrobenzoic acid with propionyl chloride to form 3-nitrobenzoyl propionate. This intermediate product is then reacted with 3-aminophenylboronic acid to form the key intermediate, 3-(propionylamino)phenyl)boronic acid. The final step involves the reaction of the key intermediate with isopropoxyamine to form 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide. The synthesis method has been optimized to produce high yields of pure 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide.
科学研究应用
3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and neurological disorders. It has been shown to activate the Kir7.1 potassium channel, which plays a crucial role in regulating insulin secretion in pancreatic beta-cells. 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In addition, 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide has been investigated for its potential use in treating neurological disorders, such as epilepsy and neuropathic pain.
属性
IUPAC Name |
N-[3-(propanoylamino)phenyl]-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-4-18(22)20-15-8-6-9-16(12-15)21-19(23)14-7-5-10-17(11-14)24-13(2)3/h5-13H,4H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUZVPMXYMYCDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(propanoylamino)phenyl]-3-(propan-2-yloxy)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5780093.png)
![N-1,3-benzodioxol-5-yl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5780094.png)

![5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide](/img/structure/B5780106.png)
![N-(3-chloro-4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5780121.png)


![2-[(3,4-dichlorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5780144.png)
![3-[(2-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5780156.png)

![2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B5780162.png)

![N-(2-fluorophenyl)-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780179.png)
